molecular formula C19H22N2O2S B7499410 2-methyl-N-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]benzamide

2-methyl-N-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]benzamide

Cat. No. B7499410
M. Wt: 342.5 g/mol
InChI Key: BNIFMFWRPZNAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]benzamide is a chemical compound that is commonly referred to as TTA-390. It is a novel and potent agonist of the nuclear receptor peroxisome proliferator-activated receptor delta (PPARδ). This compound has been studied extensively due to its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases.

Mechanism of Action

TTA-390 exerts its effects through activation of the nuclear receptor PPARδ. PPARδ is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by TTA-390 leads to increased fatty acid oxidation, decreased lipogenesis, and increased glucose uptake in skeletal muscle. TTA-390 also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular diseases, TTA-390 inhibits the expression of pro-inflammatory cytokines and adhesion molecules, leading to a reduction in inflammation and atherosclerosis.
Biochemical and Physiological Effects:
TTA-390 has been shown to have several biochemical and physiological effects. In metabolic disorders, TTA-390 increases the expression of genes involved in fatty acid oxidation and glucose uptake. In cancer, TTA-390 induces cell cycle arrest and apoptosis by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes. In cardiovascular diseases, TTA-390 reduces inflammation and atherosclerosis by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules.

Advantages and Limitations for Lab Experiments

One of the advantages of TTA-390 is its potency and specificity for PPARδ. This makes it an ideal tool for studying the role of PPARδ in various diseases. However, one of the limitations of TTA-390 is its relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of TTA-390. One direction is the development of more potent and selective PPARδ agonists. Another direction is the investigation of the role of PPARδ in other diseases, such as neurodegenerative diseases and inflammatory bowel disease. Additionally, the therapeutic potential of TTA-390 in combination with other drugs should be explored.

Synthesis Methods

The synthesis of TTA-390 involves a multistep process. The first step involves the reaction of 2-methylbenzoyl chloride with piperidine to form 2-methyl-N-piperidin-4-ylbenzamide. The second step involves the reaction of thiophene-3-acetic acid with thionyl chloride to form thiophene-3-acetyl chloride. The final step involves the reaction of 2-methyl-N-piperidin-4-ylbenzamide with thiophene-3-acetyl chloride to form TTA-390.

Scientific Research Applications

TTA-390 has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, TTA-390 has been shown to improve glucose tolerance, increase insulin sensitivity, and decrease plasma triglyceride levels. In cancer, TTA-390 has been shown to inhibit the growth and proliferation of cancer cells. In cardiovascular diseases, TTA-390 has been shown to improve cardiac function, reduce inflammation, and prevent atherosclerosis.

properties

IUPAC Name

2-methyl-N-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14-4-2-3-5-17(14)19(23)20-16-6-9-21(10-7-16)18(22)12-15-8-11-24-13-15/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIFMFWRPZNAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.